molecular formula C24H34N4O3 B11937568 Spiropiperidine 1

Spiropiperidine 1

货号: B11937568
分子量: 426.6 g/mol
InChI 键: ZZZVRFJGTJAHFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of secreted phosphoprotein 1 involves recombinant DNA technology. The gene encoding secreted phosphoprotein 1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography .

Industrial Production Methods

Industrial production of secreted phosphoprotein 1 follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .

化学反应分析

Types of Reactions

Secreted phosphoprotein 1 undergoes various chemical reactions, including phosphorylation, glycosylation, and proteolytic cleavage. These post-translational modifications are essential for its biological activity and stability .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphorylated, glycosylated, and cleaved forms of secreted phosphoprotein 1, each with distinct biological functions .

科学研究应用

Pharmacological Profile

1.1 Muscarinic M1 Receptor Agonism

One of the primary applications of spiropiperidine 1 is its role as a selective agonist for muscarinic M1 receptors. Research indicates that SPP1 exhibits potent partial agonist activity at cortical and hippocampal M1 receptors, which are crucial for cognitive functions and are implicated in Alzheimer's disease. The compound demonstrates high selectivity over M2 and M3 receptor subtypes, making it a promising candidate for the symptomatic treatment of Alzheimer's disease .

  • Key Findings:
    • In Vitro Activity: SPP1 shows significant engagement with M1 receptors in rodent models, suggesting effective central nervous system penetration.
    • Translational Relevance: The pharmacokinetic profile allows for effective translation from animal models to potential human applications .

Table 1: Pharmacological Properties of this compound

PropertyValue
SelectivityHigh for M1 over M2 and M3
Agonist TypePartial
IC50 (M1 receptor)Not specified
CNS PenetrationSignificant

Cancer Research

2.1 Histone Lysine Methyltransferase Inhibition

Recent studies have identified spiropiperidine derivatives as inhibitors of the absent, small, or homeotic-like 1 (ASH1L) protein, a histone lysine methyltransferase involved in various cancers. The structure-based design of these derivatives has shown promise in selectively targeting ASH1L, thereby impacting tumor growth and proliferation .

  • Case Study Highlight: A specific spiropiperidine derivative was developed that demonstrated potent inhibition of ASH1L with implications for treating certain types of cancer.

Table 2: Spiropiperidine Derivatives in Cancer Treatment

CompoundTargetIC50 ValueApplication
Spiropiperidine Derivative AASH1LNot specifiedCancer therapy
Spiropiperidine Derivative BMCH-1R0.09 nMAnti-obesity

Antiviral and Antiparasitic Applications

3.1 Treatment of Viral Infections

Spiropiperidine compounds have been explored for their antiviral properties, particularly against SARS-CoV-2 and other viral pathogens. The rigidity imparted by the spiropiperidine scaffold enhances the pharmacokinetic profiles of these compounds, potentially increasing their effectiveness against viral targets .

  • Research Insight: Recent findings suggest that specific spiropiperidine derivatives exhibit antiviral activity, supporting their inclusion in therapeutic regimens against emerging viral infections.

3.2 Antileishmanial Activity

Research has also highlighted the efficacy of spiropiperidine derivatives against Leishmania species. These compounds have shown significant antileishmanial activity with IC50 values superior to existing treatments like miltefosine, indicating their potential as new therapeutic agents for leishmaniasis .

  • Key Data:
    • Compounds demonstrated IC50 values in the sub-micromolar range.
    • Mechanism involves targeting key enzymes like Pteridine reductase 1 and Dihydrofolate reductase.

属性

分子式

C24H34N4O3

分子量

426.6 g/mol

IUPAC 名称

cyclopropyl 4-[3-methyl-1-(3-methylphenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]piperidine-1-carboxylate

InChI

InChI=1S/C24H34N4O3/c1-18-4-3-5-20(16-18)28-17-25(2)22(29)24(28)10-14-26(15-11-24)19-8-12-27(13-9-19)23(30)31-21-6-7-21/h3-5,16,19,21H,6-15,17H2,1-2H3

InChI 键

ZZZVRFJGTJAHFM-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=CC=C1)N2CN(C(=O)C23CCN(CC3)C4CCN(CC4)C(=O)OC5CC5)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。